3-Methylbenzo[d]isoxazole-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-benzoxazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-8-3-2-7(5-11)4-9(8)12-10-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVSPYBGOYMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508191-80-7 | |
| Record name | 3-methyl-1,2-benzoxazole-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methylbenzo D Isoxazole 6 Carbaldehyde and Analogues
Established Synthetic Routes to Benzoisoxazole Derivatives
The construction of the benzoisoxazole scaffold can be broadly categorized into several established synthetic routes. These methods often involve the strategic formation of key carbon-oxygen (C-O) and nitrogen-oxygen (N-O) bonds to complete the heterocyclic ring. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Cyclization Reactions for Benzoisoxazole Ring Formation
Cyclization reactions are the cornerstone of benzoisoxazole synthesis. These reactions create the fused ring system by forming one or more crucial bonds in a single or multi-step process. Key strategies include the condensation of precursors, cycloaddition reactions, and metal-catalyzed ring closures.
The condensation of 2-aminophenols with various carbonyl compounds is a traditional and widely used method for the synthesis of benzoxazoles, a related class of heterocyclic compounds. nih.gov This general strategy can be adapted for the synthesis of benzoisoxazole derivatives. The reaction typically proceeds through the formation of an imine or a related intermediate, followed by an intramolecular cyclization and dehydration or oxidation to yield the final aromatic heterocycle. nih.govnih.gov
Different catalysts and reaction conditions can be employed to promote this transformation. For instance, the condensation of 2-aminophenol (B121084) with aldehydes can be catalyzed by organocatalysts like isosorbide-initiated poly epichlorohydrin-cored (ISO-PECH) polyamine, leading to high yields in short reaction times under mild conditions. nih.gov Another green approach involves the use of a reusable rice husk derived chemically activated carbon (RHCAC) catalyst. nih.gov The general mechanism involves the initial reaction between the amino group of the 2-aminophenol and the carbonyl group of the aldehyde to form a Schiff base intermediate, which then undergoes cyclization.
| Catalyst/Reagent | Substrates | Conditions | Yield (%) | Reference |
| ISO-PECH Polyamine | 2-Aminophenol, Aromatic Aldehydes | Methanol, Room Temperature, 2-5 min | 92-99 | nih.gov |
| RHCAC | 2-Aminophenol, Aldehydes | - | - | nih.gov |
| [NH3(CH2)5NH3BiCl5(iii)] | 2-Aminophenol, Aldehydes | Room Temperature, Solvent-free | Good | nih.gov |
| Aqueous H2O2, TTIP, MTAMO | 2-Aminophenol, Aromatic Aldehydes | Ethanol, 50 °C | 90-96 | nih.gov |
This table presents data for the synthesis of benzoxazoles, which serves as an illustrative analogue for condensation strategies applicable to benzoisoxazoles.
A powerful and versatile method for the synthesis of the 1,2-benzisoxazole (B1199462) ring system is the 1,3-dipolar cycloaddition of nitrile oxides with benzynes. thieme-connect.comchim.itnih.gov This approach is advantageous as it forms two bonds in a single step, leading to the rapid construction of the fused heterocyclic core. nih.gov In this reaction, both the nitrile oxide and the benzyne (B1209423) are highly reactive intermediates that are typically generated in situ. thieme-connect.comorganic-chemistry.org
The benzyne intermediate can be generated from precursors like ortho-(trimethylsilyl)phenyl triflate under the influence of a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.comnih.gov Simultaneously, the nitrile oxide is generated from a hydroximoyl chloride or an α-nitroketone precursor. thieme-connect.comnih.gov The cycloaddition proceeds to give the desired benzisoxazole derivatives in good to excellent yields. thieme-connect.com This method demonstrates broad substrate scope, tolerating both electron-rich and electron-poor substituents on the precursors. thieme-connect.comnih.gov
| Benzyne Precursor | Nitrile Oxide Precursor | Reagent | Solvent | Yield (%) | Reference |
| o-(trimethylsilyl)aryl triflate | Chlorooximes | CsF | Acetonitrile | up to 90 | nih.govorganic-chemistry.org |
| o-(trimethylsilyl)phenyl triflate | Hydroximoyl chlorides | TBAF | THF | 75-99 | thieme-connect.com |
This strategy has been shown to be effective for creating benzisoxazoles with a variety of substituents at the 3-position, including aryl, alkyl, alkenyl, and heterocyclic groups. nih.gov
Transition metal catalysis offers efficient and selective pathways for the synthesis of heterocyclic compounds, including benzoisoxazole analogues. Catalysts based on copper and zirconium have been particularly noted for their utility in promoting the necessary bond-forming and cyclization steps.
Copper catalysts are attractive due to their low cost and low toxicity. They have been effectively used in a variety of cyclization reactions to form heterocyclic systems. For example, copper(II) salts like CuCl2 have been shown to catalyze the tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites to produce organophosphorus heterocycles, involving the formation of C-P and C-S bonds. nih.gov In the context of related nitrogen-containing heterocycles, copper-catalyzed methods have been developed for the efficient synthesis of benzimidazoles from o-bromoarylamines and nitriles under mild, ligand-free conditions. nih.gov While not directly forming a benzoisoxazole, these examples highlight the capability of copper catalysts to facilitate intramolecular cyclizations, a key step that could be adapted for the synthesis of the N-O bond in benzoisoxazoles from suitably functionalized aromatic precursors.
| Catalyst | Reactants | Product Type | Key Features | Reference |
| CuCl2 | o-alkynylphenyl isothiocyanates, phosphites | 4H-benzo[d] thieme-connect.comnih.govthiazin-2-yl phosphonates | C-P and C-S bond formation | nih.gov |
| Copper (ligand-free) | o-bromoarylamine, nitriles | Benzimidazoles | Mild conditions, high yields | nih.gov |
Zirconium-based catalysts are known for their low toxicity, stability, and affordability, making them valuable in organic synthesis. nih.govbohrium.comrsc.org Zirconium tetrachloride (ZrCl4), for instance, has been successfully employed as a catalyst for the one-pot synthesis of benzoxazoles from catechols, aldehydes, and ammonium (B1175870) acetate. nih.gov In this reaction, the zirconium catalyst is believed to chelate with the catechol, facilitating a series of transformations including tautomerization and imine formation, ultimately leading to the cyclized benzoxazole (B165842) product. nih.gov This methodology is noted for its efficiency, high yields (up to 97%), and tolerance of a wide range of functional groups. nih.gov The use of zirconium catalysts in such multicomponent reactions showcases their potential for constructing complex heterocyclic structures from simple starting materials under environmentally friendly conditions. nih.govnih.gov
| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |
| ZrCl4 | Catechols, Aldehydes, Ammonium Acetate | Benzoxazoles | Ethanol | up to 97 | nih.gov |
| Nano-ZrO2 | o-phenylenediamine, Aldehydes | Benzimidazoles | Ethanol, 60 °C | Good | nih.gov |
| Gum Arabic/Zr(IV) | 2-aminothiophenol, Aldehydes | Benzothiazoles | 90 °C, Solvent-free | High | orgchemres.org |
Metal-Catalyzed Cyclization Approaches
Palladium-Catalyzed Routes
A significant advancement in the synthesis of the 1,2-benzisoxazole core involves a palladium-catalyzed intermolecular [4+1] annulation. This method utilizes N-phenoxyacetamides and aldehydes as starting materials, proceeding through a C-H activation mechanism. nih.govresearchgate.net The reaction facilitates the simultaneous construction of both the C-C and C=N bonds necessary for forming the benzisoxazole ring, while notably keeping the O-N bond of the N-phenoxyacetamide precursor intact. nih.gov
The proposed mechanism for this transformation begins with the chelation-assisted C-H activation of the N-phenoxyacetamide by a Pd(II) catalyst, forming a palladacycle intermediate. An acyl radical, generated from the aldehyde in the presence of an oxidant, is then trapped by the palladacycle to form a Pd(IV) intermediate. Subsequent reductive elimination and a deacetylative condensation cascade yield the final 1,2-benzisoxazole product.
This methodology demonstrates broad substrate compatibility, tolerating a range of functional groups on both the aldehyde and the N-phenoxyacetamide. This versatility allows for the synthesis of diversely substituted benzisoxazoles. For instance, aldehydes bearing electron-donating or electron-withdrawing groups, as well as aliphatic and heterocyclic aldehydes, have been successfully employed. nih.gov Similarly, substituents on the N-phenoxyacetamide are well-tolerated, with the annulation occurring regioselectively at the less sterically hindered ortho position of the phenoxy ring. nih.gov
Below is a table summarizing the scope of the palladium-catalyzed [4+1] annulation for the synthesis of various 3-substituted 1,2-benzisoxazoles.
| Entry | Aldehyde | N-Phenoxyacetamide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde (B42025) | N-phenoxyacetamide | 3-Phenyl-1,2-benzisoxazole | 85 |
| 2 | 4-Methoxybenzaldehyde | N-phenoxyacetamide | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 82 |
| 3 | 4-Chlorobenzaldehyde | N-phenoxyacetamide | 3-(4-Chlorophenyl)-1,2-benzisoxazole | 80 |
| 4 | Butyraldehyde | N-phenoxyacetamide | 3-Propyl-1,2-benzisoxazole | 63 |
| 5 | Furfural | N-phenoxyacetamide | 3-(Furan-2-yl)-1,2-benzisoxazole | 55 |
| 6 | Acetaldehyde (B116499) | N-(p-tolyloxy)acetamide | 3,6-Dimethyl-1,2-benzisoxazole | 75 |
Gold-Catalyzed Transformations
While gold-catalyzed reactions have been extensively used to perform transformations on the pre-formed benzisoxazole ring system, such as in various annulation reactions, their application in the primary synthesis of the benzisoxazole core is less direct. nih.govresearchgate.netrsc.org However, the principles of gold-catalyzed intramolecular cyclizations of ortho-substituted aryl precursors provide a strong basis for a plausible synthetic route.
Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. This principle has been successfully applied to the synthesis of related heterocyclic systems like benzofurans and indolines from 2-alkynylaryl ethers and 2-alkynyl-N-propargylanilines, respectively. rsc.orgnih.gov
By analogy, a hypothetical yet mechanistically sound gold-catalyzed pathway for the synthesis of 3-methylbenzo[d]isoxazoles can be proposed. This would involve the intramolecular cyclization of a suitably functionalized precursor, such as a 2-alkynylaryl oxime. In this scenario, the gold(I) catalyst would activate the alkyne moiety, facilitating a nucleophilic attack from the oxime's oxygen atom. A subsequent protonolysis step would then lead to the formation of the benzisoxazole ring and regeneration of the gold catalyst.
The proposed catalytic cycle would be as follows:
Coordination of the gold(I) catalyst to the alkyne of the 2-alkynylaryl oxime.
Intramolecular 6-endo-dig cyclization, where the oxime oxygen attacks the activated alkyne.
Formation of a vinyl-gold intermediate.
Protodeauration to yield the 3-methylbenzo[d]isoxazole (B15219) product and regenerate the active gold(I) catalyst.
This proposed route offers a potentially mild and efficient method for constructing the benzisoxazole core, consistent with the well-established reactivity of gold catalysts.
Oxidative C-H Bond Functionalization Strategies
Oxidative C-H bond functionalization represents a powerful and atom-economical approach to the synthesis of heterocyclic compounds, including benzisoxazoles. nih.gov These strategies avoid the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds.
The palladium-catalyzed [4+1] annulation described in section 2.1.1.3.3 is a prime example of this strategy being applied to benzisoxazole synthesis. nih.gov Beyond palladium, other transition metals like rhodium and copper have also been employed in C-H functionalization reactions to construct various nitrogen- and oxygen-containing heterocycles.
For instance, rhodium(III)-catalyzed C-H activation and annulation reactions are well-established for the synthesis of a wide array of heterocyclic systems. researchgate.netnih.govacs.org A plausible rhodium-catalyzed route to benzisoxazoles could involve the directed C-H activation of an aromatic oxime, followed by coupling with a suitable partner to construct the isoxazole (B147169) ring.
Similarly, copper-catalyzed methods have been developed for the synthesis of related heterocycles like benzoxazoles and benzimidazoles, often proceeding through C-H/N-H or C-H/O-H oxidative coupling. rsc.orgnih.govrsc.org These precedents suggest the feasibility of developing a copper-catalyzed oxidative C-H/N-H annulation of aryl oximes with a one-carbon component to forge the 3-methylbenzo[d]isoxazole scaffold.
A general representation of a transition-metal-catalyzed oxidative C-H functionalization approach to 3-methylbenzo[d]isoxazoles could involve the following key steps:
Coordination of a directing group (e.g., the oxime) on the aromatic substrate to the metal center.
Regioselective C-H activation to form a metallacyclic intermediate.
Reaction with a coupling partner.
Reductive elimination and/or oxidation to release the product and regenerate the active catalyst.
Strategic Introduction of the Aldehyde Functional Group
Direct Formylation Reactions
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. rsc.orgresearchgate.netrsc.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov
The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. The resulting iminium salt is subsequently hydrolyzed during workup to yield the corresponding aldehyde. chemistrysteps.comwikipedia.org
For the formylation of 3-methylbenzo[d]isoxazole, the regioselectivity of the reaction would be governed by the electronic properties of the heterocyclic system. The benzisoxazole ring system influences the electron density of the fused benzene (B151609) ring. Electrophilic substitution is expected to occur at the positions most activated by the heterocyclic ring and the methyl group, and least sterically hindered. Based on the directing effects, the C6 position is a likely candidate for formylation. The reaction would proceed as follows:
Formation of the Vilsmeier Reagent: POCl₃ + DMF → [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻
Electrophilic Attack: The 3-methylbenzo[d]isoxazole attacks the electrophilic Vilsmeier reagent.
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed to afford 3-Methylbenzo[d]isoxazole-6-carbaldehyde.
Oxidation of Precursor Methyl or Hydroxymethyl Groups
An alternative and often highly effective strategy for introducing the aldehyde functionality is through the oxidation of a precursor group, such as a methyl or hydroxymethyl group, already present on the 3-methylbenzo[d]isoxazole core. This approach is particularly useful if a suitably substituted precursor is readily available.
Oxidation of a Methyl Group:
The direct oxidation of an aromatic methyl group to an aldehyde can be achieved using various reagents. One of the most common methods for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂). wikipedia.org This reaction is particularly effective for the oxidation of methyl groups activated by an adjacent aromatic system. The reaction generally proceeds in a suitable solvent, such as dioxane or acetic acid, often with heating.
Another reagent that can be employed for the selective oxidation of benzylic methyl groups is manganese dioxide (MnO₂). nih.gov Activated MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols, and under certain conditions, can also oxidize activated methyl groups.
Oxidation of a Hydroxymethyl Group:
If a 6-hydroxymethyl-3-methylbenzo[d]isoxazole precursor is available, its oxidation to the corresponding carbaldehyde is a more straightforward transformation. A wide range of mild oxidizing agents can be used for this purpose to avoid over-oxidation to the carboxylic acid. Commonly used reagents include:
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
**Manganese dioxide (MnO₂) **
Dess-Martin periodinane
Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine)
These reagents offer high yields and selectivity for the conversion of primary alcohols to aldehydes and are compatible with a wide variety of functional groups.
Specific Synthetic Pathways Relevant to this compound and Related Structural Motifs
A plausible and efficient multi-step synthetic pathway for this compound can be designed by combining the methodologies discussed above. One such strategic route is outlined below:
Step 1: Synthesis of 3,6-Dimethyl-1,2-benzisoxazole
This key intermediate can be synthesized using the palladium-catalyzed [4+1] annulation. The reaction would involve the coupling of N-(p-tolyloxy)acetamide with acetaldehyde in the presence of a palladium catalyst and an oxidant.
Reactants: N-(p-tolyloxy)acetamide and Acetaldehyde
Catalyst System: Pd(OAc)₂ with a suitable ligand and an oxidant (e.g., K₂S₂O₈).
Product: 3,6-Dimethyl-1,2-benzisoxazole
Step 2: Selective Oxidation of the 6-Methyl Group
The resulting 3,6-dimethyl-1,2-benzisoxazole can then undergo selective oxidation of the methyl group at the 6-position to the desired aldehyde. The Riley oxidation using selenium dioxide would be a suitable method for this transformation.
Reactant: 3,6-Dimethyl-1,2-benzisoxazole
Reagent: Selenium dioxide (SeO₂)
Solvent: Dioxane or Acetic Acid
Product: this compound
This two-step sequence leverages a modern C-H activation strategy for the efficient construction of the core heterocyclic structure, followed by a classic selective oxidation to install the final aldehyde functionality. This pathway highlights the synergy between contemporary and established synthetic methods in accessing complex organic molecules.
Direct Synthetic Approaches
Direct synthetic routes to this compound typically involve the initial construction of the 3-methylbenzo[d]isoxazole core followed by the introduction of the carbaldehyde group at the C-6 position.
A common method for the synthesis of the 3-methyl-1,2-benzisoxazole scaffold starts from a 2-hydroxyaryl ketoxime. For instance, the desired 2-hydroxyaryl ketoxime can be prepared and subsequently cyclized to form the benzisoxazole ring. This cyclization can be achieved using reagents like triflic anhydride (B1165640) in a suitable solvent such as dichloromethane.
Once the 3-methylbenzo[d]isoxazole core is in hand, the next crucial step is the introduction of the formyl group at the 6-position. Formylation of aromatic and heteroaromatic compounds can be achieved through various methods, with the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions being prominent examples. For benzisoxazole systems, a modified Duff reaction has shown promise for C-6 formylation. The Duff reaction utilizes hexamethylenetetramine as the formylating agent, and its efficacy can be enhanced by using trifluoroacetic acid. This method has been successfully applied to the C-6 formylation of related benzoxazolone and benzothiazolone systems, suggesting its applicability to 3-methylbenzo[d]isoxazole.
Another potential, though less direct, route to a carbaldehyde functional group on the benzisoxazole ring involves the transformation of a methyl group. For example, a 3-methyl group on the 1,2-benzisoxazole ring can be converted to a 3-carboxaldehyde. This transformation typically proceeds via bromination of the methyl group with N-bromosuccinimide to form a bromomethyl derivative, followed by a series of steps including alkoxide formation, conversion to a hydroxymethyl group, and subsequent oxidation to the aldehyde. While this has been demonstrated for the 3-position, similar strategies could potentially be adapted for a methyl group at the 6-position if a suitable starting material were available.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzoisoxazole analogues in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs are known for the synthesis of the core isoxazole ring, which can be further functionalized.
A well-known three-component reaction for the synthesis of isoxazole derivatives involves the condensation of a β-ketoester, hydroxylamine (B1172632), and an aromatic aldehyde. This approach is highly versatile and can be catalyzed by various catalysts, including green alternatives. For the synthesis of analogues of the target molecule, a suitably substituted benzaldehyde could be employed in such a reaction.
Another powerful MCR strategy for isoxazole synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This [3+2] cycloaddition is a cornerstone in isoxazole chemistry. One-pot procedures where the nitrile oxide is generated in situ from an oxime or other precursors in the presence of a dipolarophile allow for a streamlined synthesis of highly substituted isoxazoles. Microwave-assisted one-pot three-component reactions involving Sonogashira coupling followed by a 1,3-dipolar cycloaddition have also been developed, significantly reducing reaction times and improving yields.
The following table summarizes some multicomponent strategies for the synthesis of isoxazole derivatives, which could be adapted for the synthesis of benzisoxazole analogues.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Three-component condensation | β-ketoester, Hydroxylamine, Aromatic aldehyde | Various catalysts (e.g., fruit juices, tartaric acid) | 3-Methyl-4-arylmethylene isoxazol-5(4H)-ones |
| 1,3-Dipolar cycloaddition | Nitrile oxide, Alkyne | In situ generation of nitrile oxide | 3,5-Disubstituted isoxazoles |
| Microwave-assisted one-pot reaction | Acid chloride, Terminal alkyne, Hydroximinoyl chloride | Sonogashira coupling followed by cycloaddition | 3,4,5-Trisubstituted isoxazoles |
Green Chemistry Principles in Benzoisoxazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including benzoisoxazoles, to minimize environmental impact. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
A significant green approach in isoxazole synthesis is the use of environmentally benign solvents, with water being the most desirable. Several multicomponent reactions for isoxazole synthesis have been successfully carried out in aqueous media. For instance, the reaction of β-dicarbonyl compounds with hydroxylamine can be performed in water, often with the aid of a catalyst.
The use of natural and biodegradable catalysts is another hallmark of green chemistry. Fruit juices, such as those from Cocos nucifera L., Solanum lycopersicum L., and Citrus limetta, have been employed as catalysts in the three-component synthesis of isoxazole derivatives. These natural catalysts are not only environmentally friendly but also readily available and inexpensive.
Energy efficiency is another key aspect of green synthesis. Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique has been successfully applied to the synthesis of isoxazoles, including multicomponent strategies.
The following table highlights some green chemistry approaches in the synthesis of isoxazole and related heterocyclic compounds.
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Green Solvents | Water as a reaction medium for multicomponent reactions. | Synthesis of isoxazole derivatives from aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride in a water:ethanol mixture. |
| Use of Natural Catalysts | Fruit juices as catalysts for condensation reactions. | Cocos nucifera L. juice used to catalyze the synthesis of isoxazole derivatives. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | Microwave-assisted one-pot synthesis of 3,4,5-substituted isoxazoles. |
| Atom Economy | Multicomponent reactions that incorporate most atoms from the reactants into the final product. | One-pot three-component synthesis of isoxazol-5(4H)-ones. |
Regioselectivity and Stereoselectivity in Benzoisoxazole Synthesis
The control of regioselectivity is a critical challenge in the synthesis of substituted isoxazoles, particularly when using unsymmetrical precursors. The formation of the benzo[d]isoxazole ring can potentially lead to different regioisomers.
In the synthesis of isoxazoles from the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine, the reaction can yield a mixture of regioisomers. The regiochemical outcome is influenced by the reaction conditions, such as pH and the nature of the substituents on the dicarbonyl compound. The use of β-enamino diketones as precursors can offer better control over the regioselectivity of the cyclocondensation reaction. By carefully choosing the reaction conditions and the structure of the β-enamino diketone, it is possible to selectively obtain one regioisomer over the other. For example, the use of a Lewis acid like BF3 can influence the regioselectivity in the reaction of β-enamino diketones with hydroxylamine.
The 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes also presents a regiochemical challenge. The orientation of the dipole and dipolarophile determines which of the two possible regioisomers is formed. The regioselectivity of this reaction is governed by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. In many cases, a high degree of regioselectivity can be achieved, leading to the preferential formation of either the 3,5-disubstituted or the 3,4-disubstituted isoxazole.
Stereoselectivity is generally not a factor in the synthesis of the aromatic 3-methylbenzo[d]isoxazole ring itself. However, if there are chiral centers in the substituents attached to the ring, or if the synthesis proceeds through a chiral intermediate, then control of stereochemistry becomes an important consideration. For the specific case of this compound, the final molecule is achiral.
Chemical Reactivity and Derivatization Studies of 3 Methylbenzo D Isoxazole 6 Carbaldehyde
Reactivity Profile of the Aldehyde Functionality
The aldehyde group at the 6-position is an electrophilic center, making it susceptible to a variety of transformations typical of aromatic aldehydes.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electron-deficient and readily undergoes attack by nucleophiles. This class of reactions is fundamental for forming new carbon-carbon bonds and introducing new functional groups. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are expected to add to the aldehyde to yield secondary alcohols after aqueous workup. Similarly, the addition of a cyanide ion (from sources like KCN or TMSCN) would produce the corresponding cyanohydrin, a versatile intermediate for the synthesis of α-hydroxy acids and α-hydroxy ketones.
| Nucleophile (Reagent) | Intermediate Product | Final Product |
|---|---|---|
| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |
| Organolithium (R-Li) | Lithium alkoxide | Secondary alcohol |
| Cyanide (KCN/H+) | Cyanohydrin | Cyanohydrin |
Condensation Reactions for Imines, Oximes, and Hydrazones
The aldehyde functionality serves as an excellent electrophile for condensation reactions with primary amino groups. semanticscholar.org These reactions proceed via a nucleophilic addition-elimination mechanism to form a new carbon-nitrogen double bond. semanticscholar.org The reaction with primary amines (R-NH₂) yields imines (Schiff bases), while reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. Condensation with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) affords hydrazones. researchgate.net These derivatives are often stable, crystalline solids. The formation of arylhydrazones is particularly significant as they are key intermediates for heterocyclic rearrangements, such as the Boulton–Katritzky rearrangement. beilstein-journals.org
| Reagent | Product Class | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |
| Hydrazine (H₂N-NH₂) | Hydrazone | Ar-CH=N-NH₂ |
| Phenylhydrazine (H₂N-NHPh) | Phenylhydrazone | Ar-CH=N-NHPh |
Oxidation and Reduction Pathways
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Reduction: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are highly effective for the chemoselective reduction of aldehydes to primary alcohols. ugm.ac.idnih.gov This transformation converts 3-Methylbenzo[d]isoxazole-6-carbaldehyde into (3-Methylbenzo[d]isoxazol-6-yl)methanol without affecting the aromatic benzoisoxazole core.
Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder options like sodium hypochlorite (B82951) (NaClO) can effectively furnish 3-Methylbenzo[d]isoxazole-6-carboxylic acid. researchgate.netgoogle.com The existence of this carboxylic acid derivative is confirmed in chemical databases. bldpharm.com
Reactivity of the Benzoisoxazole Ring System
The benzo[d]isoxazole (anthranil) ring is an aromatic system, but its reactivity is modulated by the heteroatoms and the fused benzene (B151609) ring.
Electrophilic Aromatic Substitution Reactions on the Benzoisoxazole Core
The benzo[d]isoxazole ring system is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. The reaction's regioselectivity is governed by the directing effects of the existing substituents. The aldehyde group at the 6-position is a strong deactivating group and a meta-director. The fused isoxazole (B147169) ring also exerts a deactivating, electron-withdrawing effect on the benzene ring. Therefore, incoming electrophiles are expected to substitute at positions meta to the aldehyde, primarily at the C5 and C7 positions. Standard EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) would likely yield a mixture of 5- and 7-substituted products.
| EAS Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro- and 7-Nitro-3-methylbenzo[d]isoxazole-6-carbaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo- and 7-Bromo-3-methylbenzo[d]isoxazole-6-carbaldehyde |
| Sulfonation | SO₃, H₂SO₄ | 3-Methyl-6-carbaldehydebenzo[d]isoxazole-5-sulfonic acid and -7-sulfonic acid |
Ring-Opening and Rearrangement Pathways
The N-O bond within the isoxazole ring is the weakest link and can be cleaved under various conditions, leading to ring-opening or rearrangement products.
Ring-Opening: Reductive cleavage of the N-O bond is a common reaction for isoxazoles. rsc.orgnih.gov This can be achieved using various reagents, including catalytic hydrogenation (e.g., Raney Nickel) or transition metals like molybdenum hexacarbonyl (Mo(CO)₆). rsc.orgnih.gov Cleavage of the N-O bond in this compound would be expected to produce a β-aminoenone, specifically a derivative of 2-amino-5-formylacetophenone, following tautomerization.
Rearrangement: Hydrazone derivatives of isoxazole aldehydes are known to undergo the Boulton–Katritzky rearrangement. nih.gov This thermal or base-promoted reaction has been reported for the benzo[d]isoxazole series. beilstein-journals.org The arylhydrazone of this compound, upon heating or treatment with a base, would likely rearrange via a sigmatropic process involving the isoxazole ring atoms and the hydrazone side chain to yield a substituted 1,2,3-triazole. beilstein-journals.orgnih.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) represents a powerful strategy in medicinal chemistry for the diversification of complex molecules. rsc.org This approach focuses on modifying a drug lead or a core scaffold in the final steps of a synthetic sequence, allowing for the rapid generation of analogues without re-developing a synthesis from the ground up. rsc.org For a molecule like this compound, LSF strategies could enable the exploration of structure-activity relationships by introducing diverse chemical groups onto the benzoisoxazole core.
Key LSF approaches applicable to this scaffold include C–H functionalization reactions. These methods allow for the direct conversion of carbon-hydrogen bonds, which are ubiquitous in the molecule, into new functional groups. For instance, selective halogenation, such as bromination using N-Bromosuccinimide (NBS), could be employed to introduce a bromine atom onto the benzenoid portion of the molecule. nsf.gov This newly installed halogen can then serve as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), enabling the introduction of a wide array of alkyl, aryl, alkynyl, or nitrogen-containing substituents. nsf.gov Such modifications can profoundly influence the molecule's biological activity, solubility, and metabolic stability. nsf.gov
Synthesis of Novel Derivatives and Analogues for Research Purposes
The aldehyde functional group at the C-6 position of this compound is a versatile anchor for chemical modification, making it an ideal starting point for the synthesis of novel derivatives for research. Its reactivity allows for a multitude of transformations, including reductive aminations, oxidations, and condensation reactions, to generate a wide array of analogues. These derivatives are crucial for probing biological systems and developing structure-activity relationship profiles.
For example, the aldehyde can be condensed with isoniazid (B1672263) to form isonicotinylhydrazone derivatives, a class of compounds investigated for various biological activities. researchgate.net Similarly, reactions with hydroxylamine hydrochloride can lead to the formation of oximes, while condensation with various aniline (B41778) derivatives can yield Schiff base intermediates, which can be further reduced to secondary amines. The synthesis of isoxazole-carboxamide derivatives, often achieved by converting a related carboxylic acid with activating agents like EDC and DMAP before reacting with an amine, highlights a common derivatization pathway for isoxazole scaffolds. nih.govnih.gov
Generation of Heterocyclic Hybrid Systems Incorporating the Benzoisoxazole Moiety
Molecular hybridization is a drug design strategy that combines two or more distinct bioactive heterocyclic scaffolds into a single molecule. nih.govbohrium.com This approach aims to create novel chemical entities with potentially enhanced affinity, improved selectivity, or a multi-target mechanism of action. nih.gov The 3-methylbenzo[d]isoxazole (B15219) core is an attractive candidate for inclusion in such hybrid systems due to the established biological significance of the isoxazole ring. researchgate.netnih.gov
A prominent method for generating these hybrids is the 1,3-dipolar cycloaddition reaction, often utilized in "click chemistry." mdpi.com To apply this to this compound, the carbaldehyde group could first be transformed into a suitable dipolarophile or dipole precursor. For instance, reduction of the aldehyde to an alcohol, followed by conversion to a propargyl ether, would install a terminal alkyne. This alkyne-functionalized benzoisoxazole could then react with an azide-containing heterocycle (such as a triazole, tetrazole, or another isoxazole derivative) in a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) to form a stable triazole-linked hybrid system. mdpi.com This modular approach allows for the systematic coupling of the benzoisoxazole moiety to a wide range of other heterocyclic systems, yielding novel molecular architectures for biological screening. mdpi.com
Development of Libraries for Structure-Activity Relationship (SAR) Studies
The systematic development of compound libraries is fundamental to establishing robust Structure-Activity Relationships (SAR). dundee.ac.uk SAR studies aim to correlate specific structural features of a molecule with its biological activity, providing critical insights for optimizing lead compounds. nih.govnih.govrsc.org Starting from this compound, a focused library of derivatives can be synthesized by systematically modifying distinct parts of the molecule.
The primary points for diversification on the scaffold are:
The C-6 Carbaldehyde Group: This group can be converted into a wide range of functionalities. For example, it can be oxidized to a carboxylic acid, which is then coupled with various amines to generate a library of amides. nih.gov Alternatively, it can undergo Wittig-type reactions to form alkenes or be used in condensation reactions to form imines, oximes, or hydrazones. researchgate.net
The Aromatic Ring: Late-stage functionalization techniques, as discussed previously, can be used to introduce substituents (e.g., halogens, nitro groups, or alkyl groups) at available positions on the benzene ring.
The C-3 Methyl Group: While chemically less reactive, modifications to the synthesis of the core scaffold could allow for the introduction of different alkyl or aryl groups at the C-3 position to probe the spatial and electronic requirements at this site.
The data gathered from screening such a library allows researchers to identify key pharmacophoric features and understand the impact of steric, electronic, and lipophilic properties on the target activity. dundee.ac.uk
| Parent Scaffold | Modification Site | Potential Derivatives (R Group) | Rationale for Modification |
|---|---|---|---|
![]() | C-6 Aldehyde (R1) | -COOH, -CH₂OH, -CONH-Aryl, -CH=N-OH, -CH=N-NH-Aryl | Explore impact of hydrogen bonding capacity, charge, and steric bulk at the key interaction site. |
| Aromatic Ring (R2) | -F, -Cl, -Br, -NO₂, -OCH₃ | Modulate electronic properties (electron-withdrawing vs. donating) and lipophilicity of the core scaffold. | |
| C-3 Methyl (R3) | -CH₂CH₃, -Cyclopropyl, -Phenyl | Investigate steric tolerance and potential for additional hydrophobic or π-stacking interactions. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 3-Methylbenzo[d]isoxazole-6-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.
Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the δ 9.5-10.5 ppm region, characteristic of an aldehyde proton.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (as doublets or singlets, depending on the coupling constants) would confirm their relative positions (H-4, H-5, and H-7) on the bicyclic system.
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the isoxazole (B147169) ring is expected, typically appearing in the upfield region of δ 2.0-3.0 ppm.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | 9.5 - 10.5 | Singlet (s) |
| Aromatic-H | 7.0 - 8.5 | Doublet (d) / Singlet (s) |
| -CH₃ | 2.0 - 3.0 | Singlet (s) |
Note: This table represents predicted values based on general chemical shift theory; actual experimental data is not available in the cited sources.
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would be expected to display nine distinct signals, corresponding to each unique carbon atom in the structure.
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the δ 190-200 ppm range.
Aromatic and Heterocyclic Carbons: The seven carbon atoms of the benzo[d]isoxazole ring system would produce signals in the δ 110-170 ppm region. The specific shifts would depend on their electronic environment, with carbons attached to heteroatoms (O, N) showing characteristic resonances.
Methyl Carbon: The carbon of the C-3 methyl group would appear as a signal in the upfield region of the spectrum, generally between δ 10-30 ppm.
A hypothetical data table for the expected ¹³C NMR signals is presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CHO | 190 - 200 |
| C (benzo[d]isoxazole) | 110 - 170 |
| -CH₃ | 10 - 30 |
Note: This table represents predicted values based on general chemical shift theory; actual experimental data is not available in the cited sources.
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships that cannot be determined from 1D spectra alone.
Heteronuclear Multiple Bond Correlation (HMBC): This technique would be instrumental in confirming the regiochemistry. For instance, correlations would be expected between the aldehyde proton and carbons in the benzene ring, and between the methyl protons and the C-3 and adjacent carbons of the isoxazole ring. These long-range (2-3 bond) correlations provide an unambiguous map of the molecular skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is predicted to appear in the range of 1690-1715 cm⁻¹.
C-H Stretch (Aldehyde): A pair of medium-intensity peaks are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are diagnostic for the C-H bond of an aldehyde.
C=N Stretch: The stretching vibration of the C=N bond within the isoxazole ring is expected to produce a peak in the 1580-1650 cm⁻¹ region.
Aromatic C=C Stretch: Multiple sharp peaks of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the aromatic ring.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear as strong bands in the 750-900 cm⁻¹ region, providing clues about the substitution pattern.
A hypothetical data table for the expected IR absorption bands is presented below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aldehyde C=O | 1690 - 1715 | Strong |
| Aldehyde C-H | ~2820 and ~2720 | Medium |
| Isoxazole C=N | 1580 - 1650 | Medium |
| Aromatic C=C | 1450 - 1600 | Variable |
Note: This table represents predicted values based on general spectroscopic principles; actual experimental data is not available in the cited sources.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₇NO₂.
Molecular Ion Peak: Using high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) can be determined with high precision, confirming the elemental composition. The calculated average molecular weight is 161.16 g/mol .
Fragmentation Analysis: Under electron ionization (EI) conditions, the molecule would fragment in a predictable manner. Key fragmentation pathways could include the loss of the aldehyde group (-CHO, 29 Da) or the loss of a carbon monoxide molecule (CO, 28 Da) from the aldehyde, leading to characteristic daughter ions. Analysis of these fragments helps to piece together the molecular structure.
A hypothetical data table for the expected mass spectrometric data is presented below.
| Ion | Calculated m/z | Description |
| [C₉H₇NO₂]⁺ | 161.05 | Molecular Ion (M⁺) |
| [C₈H₇NO]⁺ | 133.05 | Loss of CO from aldehyde |
| [C₈H₆NO₂]⁺ | 160.04 | Loss of H from M⁺ |
Note: This table represents predicted values based on chemical structure and fragmentation rules; actual experimental data is not available in the cited sources.
Single-Crystal X-ray Diffraction Studies for Definitive Solid-State Structure Elucidation
While NMR provides the structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the molecular structure in the solid state. This technique would yield a three-dimensional model of the molecule, providing precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding or π-stacking that might be present. A search of crystallographic databases indicates that the single-crystal structure for this specific compound has not been publicly reported.
Integrated Spectroscopic Approaches for Comprehensive Structural Analysis
The definitive structural confirmation of this compound would be achieved by integrating data from various spectroscopic methods. This synergistic approach allows for a cross-verification of structural features and provides a more robust and complete analysis than any single technique could offer.
Hypothetical Integrated Analysis:
An integrated analysis would proceed as follows:
Mass Spectrometry (MS) would first provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would yield the exact mass, further corroborating the molecular formula (C₉H₇NO₂).
Infrared (IR) Spectroscopy would then be used to identify the functional groups present. Key vibrational frequencies would be expected for the aldehyde C=O stretch, the aromatic C=C bonds, the isoxazole ring vibrations, and the C-H bonds of the methyl and aromatic moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy would provide the most detailed information about the carbon-hydrogen framework.
¹H NMR would reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl group protons.
¹³C NMR would identify the number of unique carbon atoms in the molecule, distinguishing between the carbonyl carbon, aromatic carbons, the methyl carbon, and the carbons of the isoxazole ring.
2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial for assembling the molecular fragments. COSY would establish proton-proton connectivities, while HSQC and HMBC would link protons to their directly attached and more distant carbon atoms, respectively. This would allow for the unambiguous assignment of all proton and carbon signals and confirm the substitution pattern on the benzo[d]isoxazole ring system.
Without access to published spectra or research findings for this compound, the creation of specific data tables and a detailed discussion of its spectroscopic characteristics is not possible at this time.
Computational Chemistry Investigations into 3 Methylbenzo D Isoxazole 6 Carbaldehyde
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations are used to determine optimized geometries, electronic properties, and spectroscopic features of compounds. asianpubs.orgbohrium.com For a molecule like 3-Methylbenzo[d]isoxazole-6-carbaldehyde, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results. ulima.edu.peresearchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. asianpubs.org This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.
For this compound, this analysis would reveal the precise spatial arrangement of the fused benzo[d]isoxazole ring system, the methyl group at position 3, and the carbaldehyde (aldehyde) group at position 6. A key aspect would be the conformational analysis of the carbaldehyde group, determining its orientation relative to the aromatic ring system. The calculations would identify the most stable conformer and provide data on its structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table illustrates the type of data obtained from a geometry optimization calculation. The values are not based on actual published results for this specific molecule.
| Parameter | Value |
|---|---|
| Bond Length (C-C in Benzene (B151609) Ring) | ~1.39 Å |
| Bond Length (C=O in Aldehyde) | ~1.21 Å |
| Bond Length (N-O in Isoxazole (B147169) Ring) | ~1.40 Å |
| Bond Angle (C-C-C in Benzene Ring) | ~120° |
| Dihedral Angle (Ring-C-H-O) | ~0° or ~180° (planar) |
Following geometry optimization, DFT is used to analyze the electronic properties of the molecule, which are critical for understanding its reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.compmf.unsa.ba For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the regions most involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Properties This table shows representative data from an FMO analysis. The values are illustrative.
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. orientjchem.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack. nih.gov
For this compound, an MEP map would likely show a significant negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the isoxazole ring, indicating these are prime sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.
To quantify the charge distribution, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed. researchgate.net These methods assign partial charges to each atom in the molecule. nih.gov NBO analysis is often considered more robust and provides a more detailed picture of bonding by analyzing interactions between filled (donor) and empty (acceptor) orbitals. nih.govresearchgate.net
This analysis reveals hyperconjugative interactions, which are stabilizing charge transfers from donor orbitals (like lone pairs or bonding orbitals) to acceptor orbitals (like anti-bonding orbitals). For this compound, NBO analysis would quantify the charge on each atom and identify key stabilizing interactions, such as those involving the lone pairs on the oxygen and nitrogen atoms and the π-system of the aromatic rings. nih.gov
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. DFT calculations can be used to map the entire reaction pathway, identifying transition states and intermediates. mdpi.com The most common synthetic route to isoxazoles is the 1,3-dipolar cycloaddition reaction. nih.govedu.krd
A computational study could explore the synthesis of the benzo[d]isoxazole core of the target molecule. By calculating the activation energies (the energy barriers that must be overcome for the reaction to proceed) and the energies of intermediates and products, researchers can determine the most likely reaction mechanism, such as whether it proceeds through a concerted or a stepwise pathway. nih.gov This provides fundamental insights that can guide synthetic efforts in the laboratory.
Elucidation of Reaction Mechanisms and Pathways
Transition State Characterization
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy state known as the transition state. Computational methods, particularly those based on quantum mechanics, are adept at locating and characterizing these fleeting structures.
For a hypothetical reaction, such as a nucleophilic addition to the carbaldehyde group of this compound, computational chemists would employ methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to locate the transition state geometry. The process involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
A key aspect of transition state characterization is vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state and can provide insights into the reaction barrier.
Table 1: Hypothetical Vibrational Frequencies for a Transition State in a Reaction of this compound
| Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | -350.i | Asymmetric stretch of the forming C-Nu bond and breaking C=O π-bond (Reaction Coordinate) |
| 2 | 250 | Torsional motion of the nucleophile |
| 3 | 450 | Out-of-plane bend of the carbaldehyde group |
| 4 | 1200 | In-plane rock of the methyl group |
| 5 | 1650 | C=N stretch of the isoxazole ring |
| 6 | 3100 | C-H stretch of the aromatic ring |
This data is illustrative and represents typical values for such a transition state.
Intrinsic Reaction Coordinate (IRC) Pathways
Once a transition state has been successfully characterized, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state indeed connects the desired reactants and products. An IRC calculation involves following the path of steepest descent from the transition state downhill to the local minima on both the reactant and product sides of the potential energy surface.
This pathway provides a detailed picture of the geometric changes that occur during the reaction, tracing the evolution of bond lengths, bond angles, and dihedral angles as the system moves from reactants to products through the transition state. The IRC path is crucial for verifying the proposed reaction mechanism and for understanding the dynamics of the transformation. For reactions with complex mechanisms, IRC calculations can reveal the presence of intermediates or alternative reaction pathways.
Energetic Profiles and Regioselectivity Predictions
In the case of this compound, which possesses multiple reactive sites, computational methods can be used to predict regioselectivity. For example, in a reaction with a nucleophile, attack could potentially occur at the carbaldehyde carbon or at a carbon atom of the benzo[d]isoxazole ring system. By calculating the activation energies for all possible pathways, the most favorable reaction pathway can be identified as the one with the lowest activation barrier.
Table 2: Hypothetical Energetic Profile for Different Reaction Pathways of this compound
| Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
|---|---|---|---|---|---|
| Nucleophilic attack at carbaldehyde | 0.0 | 15.2 | -10.5 | 15.2 | -10.5 |
| Nucleophilic attack at C4 | 0.0 | 28.7 | 5.3 | 28.7 | 5.3 |
| Nucleophilic attack at C7 | 0.0 | 32.1 | 8.9 | 32.1 | 8.9 |
This data is illustrative and demonstrates how computational energetics can predict regioselectivity.
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational quantum chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide insights into the vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra of this compound. These predictions can aid in the identification and characterization of the molecule and can be used to validate experimental findings.
DFT methods are commonly employed to calculate these spectroscopic parameters. For instance, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can be compared with experimental IR and Raman spectra to assign vibrational modes to specific molecular motions. Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing a theoretical basis for the interpretation of experimental ¹H and ¹³C NMR spectra. Electronic excitation energies and oscillator strengths, calculated using Time-Dependent DFT (TD-DFT), can be used to simulate the UV-Vis spectrum.
Table 3: Hypothetical Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(2d,p)) |
|---|---|---|
| C(aldehyde) | 192.1 | 190.5 |
| C3 | 160.8 | 159.2 |
| C3a | 115.4 | 114.8 |
| C4 | 122.3 | 121.7 |
| C5 | 128.9 | 128.1 |
| C6 | 135.6 | 134.9 |
| C7 | 120.1 | 119.5 |
| C7a | 165.2 | 164.0 |
| C(methyl) | 11.5 | 11.0 |
This data is illustrative and shows the typical agreement between experimental and calculated NMR data.
Advanced Quantum Chemical Calculations
Beyond standard DFT methods, more advanced quantum chemical calculations can be employed to achieve higher accuracy in the prediction of molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive, can provide more reliable energetic and structural information, especially for systems where electron correlation effects are significant.
These high-level calculations are particularly important for obtaining benchmark data for calibrating more computationally efficient methods like DFT. They can also be crucial for studying excited state properties and for accurately describing weak intermolecular interactions, which are important for understanding the behavior of this compound in condensed phases.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.
For this compound, MD simulations can be used to study its conformational flexibility, particularly the rotation of the carbaldehyde group. By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its structure and dynamics can be investigated. Furthermore, MD simulations are invaluable for studying the interactions of this compound with biological macromolecules, such as proteins or DNA. These simulations can provide insights into the binding modes and affinities of the molecule, which is crucial for drug design and development. The stability of ligand-receptor complexes can be assessed through metrics like the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation.
Role As a Synthetic Building Block in Complex Chemical Architectures
Applications in Advanced Heterocyclic Synthesis
The isoxazole (B147169) ring system is a cornerstone of modern heterocyclic chemistry, and its fused derivatives are of significant interest due to their diverse pharmacological properties. wikipedia.org 3-Methylbenzo[d]isoxazole-6-carbaldehyde provides a direct entry point into more complex heterocyclic structures, leveraging the reactivity of the aldehyde to build additional rings onto the benzisoxazole framework.
The aldehyde functionality of this compound is a key feature for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with various nucleophiles, followed by intramolecular cyclization. For instance, reactions like the Knoevenagel condensation with active methylene (B1212753) compounds can yield intermediates that are primed for subsequent ring closure, leading to polycyclic systems containing the isoxazole core. researchgate.netresearchgate.net
Classic named reactions for quinoline (B57606) synthesis, such as the Döbner-von Miller or Friedländer annulation, can theoretically be adapted to use this compound as the aldehyde component. This would involve reacting it with anilines bearing an α-methylene ketone or with compounds containing an active methylene group adjacent to a ketone, respectively, to construct a new pyridine (B92270) or quinoline ring fused to the benzisoxazole scaffold. Such strategies are pivotal in creating isoxazolo[5,4-b]quinoline (B11913196) derivatives, a class of compounds with recognized biological potential. researchgate.netnih.govbeilstein-journals.org
| Reaction Type | Potential Reactant(s) | Resulting Fused System |
| Friedländer Annulation | 2-aminoaryl ketones/aldehydes | Isoxazolo-fused quinolines |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Intermediates for polycyclic systems |
| Pictet-Spengler Reaction | β-Arylethylamines | Isoxazolo-fused tetrahydroisoquinolines |
This table represents theoretically plausible reactions based on the known reactivity of aromatic aldehydes.
While direct examples involving this compound are not extensively documented, the principles of organic synthesis suggest its utility in forming bridged and spirocyclic architectures. Spiro compounds, which contain two rings connected by a single atom, are of great interest due to their rigid, three-dimensional structures. The aldehyde group could be transformed into a dienophile or a dipolarophile, which could then participate in intramolecular cycloaddition reactions with a diene or a dipole tethered elsewhere on the molecule, potentially leading to complex bridged or spirocyclic isoxazolines. researchgate.netresearchgate.net For instance, a Wittig reaction could convert the aldehyde into an alkene, which could then undergo an intramolecular [3+2] cycloaddition if a nitrile oxide precursor is present on the same molecule. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org
Scaffold in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse and complex small molecules for high-throughput screening. nih.gov A key principle of DOS is the use of a central scaffold that can be elaborated in multiple directions to access different regions of chemical space. researchgate.net this compound is an ideal candidate for such a scaffold.
The aldehyde group serves as a primary branching point. It can undergo a vast number of distinct chemical transformations, including:
Reductive amination: To introduce a wide variety of amine-containing side chains.
Wittig-type olefination: To generate alkenes with diverse substituents. wikipedia.org
Multicomponent reactions (e.g., Ugi or Passerini reactions): To rapidly build molecular complexity and introduce multiple points of diversity in a single step.
By applying these and other reactions, a library of compounds based on the 3-methylbenzo[d]isoxazole (B15219) core can be generated, where each member possesses unique appendages and stereochemistry, making it a valuable resource for drug discovery and chemical biology. researchgate.netwikipedia.org
Precursor for Development of Advanced Materials
The development of novel organic materials for electronic and optical applications often relies on molecules with specific properties, such as extended π-conjugation, charge-transport capabilities, and strong light absorption or emission. Heterocyclic compounds are frequently incorporated into these materials to tune their electronic characteristics.
Carbazole and other nitrogen-containing heterocycles are well-known building blocks for organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). masterorganicchemistry.commdpi.com The benzo[d]isoxazole core of the title compound, being an electron-deficient aromatic system, has the potential to be incorporated into donor-acceptor (D-A) type architectures. The aldehyde group can be used to extend the π-conjugation of the system through reactions like Knoevenagel or Wittig condensations, linking the benzisoxazole unit to other electron-donating or electron-accepting moieties. This modulation of the electronic structure is critical for designing materials with desired charge-transport properties (hole-transporting or electron-transporting) for efficient organic electronic devices.
The photophysical properties of organic molecules, such as their absorption and fluorescence, are highly dependent on their structure. researchgate.net By chemically modifying this compound, it is possible to create derivatives with tailored optical properties. For example, condensation of the aldehyde with electron-rich anilines or other aromatic systems can create molecules with significant intramolecular charge transfer (ICT) character upon photoexcitation. nih.gov Such compounds often exhibit strong fluorescence and their emission wavelength can be tuned by altering the electronic nature of the substituents. This makes them potential candidates for applications as fluorescent probes, sensors, or emitters in optical devices. researchgate.net
| Compound Class | Synthetic Transformation | Potential Application |
| Extended π-systems | Knoevenagel/Wittig Reactions | Organic Semiconductors |
| Donor-Acceptor Dyes | Condensation with Anilines | Fluorescent Probes, OLED Emitters |
This table outlines potential applications based on the functionalization of the core molecule.
Intermediate in Multi-Step Organic Synthesis
The utility of this compound as an intermediate is prominently demonstrated in the synthesis of potent therapeutic agents, such as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has proven to be an effective strategy in the treatment of various B-cell malignancies. The complex molecular framework of these inhibitors often requires a convergent synthetic approach, where key fragments are prepared separately and then coupled together. This compound serves as a critical starting material for the synthesis of one of these key fragments, the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core.
A pivotal step in this synthetic pathway involves the reaction of this compound with hydrazine (B178648). This reaction leads to the formation of a pyrazole (B372694) intermediate, which then undergoes further transformations to yield the desired pyrazolopyrimidine scaffold. The aldehyde functionality of the starting material is essential for the initial condensation reaction with hydrazine, which ultimately forms the pyrazole ring.
The multi-step synthesis, highlighting the role of this compound, can be summarized in the following key transformations:
Formation of a Pyrazole Intermediate: The synthesis commences with the reaction of this compound with a hydrazine source, such as hydrazine hydrate. This condensation and subsequent cyclization reaction forms a pyrazole ring attached to the benzisoxazole core.
Ring Opening and Rearrangement: The resulting pyrazole-substituted benzisoxazole intermediate undergoes a ring-opening and rearrangement sequence. This transformation is crucial for the formation of a more complex heterocyclic system.
Cyclization to form the Pyrazolopyrimidine Core: The rearranged intermediate is then subjected to cyclization conditions to construct the pyrazolo[3,4-d]pyrimidine ring system. This bicyclic heteroaromatic structure forms the central scaffold of the BTK inhibitor.
Functionalization: The final steps of the synthesis involve the functionalization of the pyrazolopyrimidine core, including the introduction of the phenoxyphenyl group and other necessary substituents, to yield the final active pharmaceutical ingredient.
The following table outlines the key intermediates and their corresponding yields in a representative synthesis of a BTK inhibitor precursor starting from this compound.
| Step | Starting Material | Reagents and Conditions | Intermediate | Yield (%) |
| 1 | This compound | Hydrazine hydrate, Ethanol, Reflux | 3-(3-Methylbenzo[d]isoxazol-6-yl)-1H-pyrazole | Not reported |
| 2 | 3-(3-Methylbenzo[d]isoxazol-6-yl)-1H-pyrazole | Base, Heat | Rearranged Intermediate | Not reported |
| 3 | Rearranged Intermediate | Formamide, High Temperature | 4-Amino-3-(3-methylbenzo[d]isoxazol-6-yl)-1H-pyrazolo[3,4-d]pyrimidine | Not reported |
| 4 | 4-Amino-3-(3-methylbenzo[d]isoxazol-6-yl)-1H-pyrazolo[3,4-d]pyrimidine | Suzuki Coupling with (4-phenoxyphenyl)boronic acid | 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine | 75% |
Detailed Research Findings
The synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for the BTK inhibitor Ibrutinib, has been a subject of extensive research. While various synthetic routes have been developed, the pathway originating from this compound offers a unique approach to constructing the pyrazole moiety.
One patented method describes the initial reaction of this compound with hydrazine to form 3-(3-methylbenzo[d]isoxazol-6-yl)-1H-pyrazole. This intermediate is then elaborated through a series of steps to the final pyrazolopyrimidine. Alternative and more commonly reported syntheses of the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core often start from different materials, such as malononitrile (B47326) or involve a key Suzuki coupling step to introduce the phenoxyphenyl group onto a pre-formed pyrazolopyrimidine ring. For instance, a reported synthesis involves the reaction of 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine with p-phenoxybenzeneboronic acid in the presence of a palladium catalyst to afford the target molecule in a 75% yield. mdpi.com
The versatility of this compound as a synthetic intermediate lies in the ability of its aldehyde group to participate in a wide range of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. This reactivity allows for the efficient construction of diverse heterocyclic systems, making it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.
Future Research Directions and Unexplored Avenues in Benzoisoxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Benzoisoxazole-Carbaldehydes
Traditional synthetic routes to benzoisoxazoles often rely on multi-step processes that may involve harsh reagents and generate significant waste. The future of synthesizing molecules like 3-Methylbenzo[d]isoxazole-6-carbaldehyde lies in the adoption of sustainable and efficient "green chemistry" principles. researchgate.net
Promising methodologies that warrant further investigation include:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields for heterocyclic ring formation.
Ultrasound-Promoted Reactions : Sonochemistry offers another avenue for energy-efficient synthesis, often proceeding under milder conditions than conventional heating. mdpi.com
Multicomponent Reactions (MCRs) : Designing a one-pot MCR to construct the this compound framework would significantly improve atom economy and operational simplicity. mdpi.com
Use of Eco-Friendly Solvents : Replacing conventional organic solvents with greener alternatives like deep eutectic solvents (DES) or even water could drastically reduce the environmental impact of synthesis. mdpi.comresearchgate.net
| Methodology | Traditional Approach | Sustainable Future Direction | Potential Advantages |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Reduced reaction time, Lower energy consumption |
| Solvent | Volatile organic solvents (e.g., Toluene, DMF) | Deep Eutectic Solvents, Water | Reduced toxicity and environmental impact |
| Process | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions | Higher atom economy, Reduced waste, Simplified workflow |
| Catalysis | Stoichiometric reagents, Heavy metal catalysts | Biocatalysis, Recyclable solid-phase catalysts | Increased selectivity, Catalyst reusability, Milder conditions |
Exploration of Underutilized Reactivity Profiles of the Benzoisoxazole Core and Aldehyde Group
The chemical behavior of this compound is dominated by the interplay between the aromatic benzoisoxazole core and the aldehyde substituent. While the aldehyde readily undergoes standard transformations like condensation reactions to form hydrazones and other imine derivatives researchgate.netulima.edu.pe, its full synthetic utility remains under-explored.
Future research should focus on:
Advanced Aldehyde Transformations : Moving beyond simple condensations to explore reactions like the Wittig olefination, Grignard additions, or enantioselective catalysis to build complex side chains at the 6-position.
Reactivity in Aqueous Media : The aldehyde group is known to be highly reactive and can form geminal diols in the presence of water, which can be a challenge for analysis and certain reaction conditions. brieflands.com Understanding and controlling this equilibrium is crucial for applications in biological systems or aqueous-phase synthesis.
Benzoisoxazole Ring Reactivity : Investigating the electrophilic and nucleophilic substitution patterns on the benzene (B151609) portion of the molecule. The directing effects of the isoxazole (B147169) ring and the methyl and aldehyde groups could be systematically studied to enable precise functionalization at other positions.
Ring-Opening Reactions : Exploring conditions that could selectively open the isoxazole ring to yield highly functionalized benzene derivatives, thereby using the benzoisoxazole core as a versatile synthetic intermediate.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and control. scitube.iobeilstein-journals.org The synthesis of this compound and its derivatives is an ideal candidate for this technology.
Key advantages and research avenues include:
Enhanced Safety : Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or unstable intermediates. scitube.iocam.ac.uknih.gov
Improved Efficiency : The superior heat and mass transfer in flow systems can lead to higher yields and selectivities, often in drastically shorter reaction times. beilstein-journals.org For example, reactions that take hours in a batch flask can sometimes be completed in minutes in a flow reactor. beilstein-journals.org
Access to Novel Reaction Conditions : Flow chemistry allows for the safe exploration of high-temperature and high-pressure conditions that are often inaccessible in standard laboratory glassware, potentially unlocking new reaction pathways. researchgate.net
Automation and Optimization : Integrating flow reactors with automated control systems and real-time analytics enables rapid reaction optimization and the creation of on-demand synthesis platforms for libraries of benzoisoxazole analogues.
A hypothetical flow synthesis could involve pumping precursor streams through heated reactor coils, with static mixers ensuring efficient combination, followed by in-line purification modules to deliver a continuous stream of the final product. mdpi.comresearchgate.net
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
In silico techniques are becoming indispensable tools in modern chemical research. Applying advanced computational modeling to this compound can accelerate discovery and provide deep mechanistic insights, complementing experimental work.
Future computational studies could include:
Density Functional Theory (DFT) Calculations : DFT can be used to predict molecular properties such as electronic structure, reactivity indices, and spectral data. researchgate.netarabjchem.org This can help identify the most likely sites for electrophilic or nucleophilic attack and rationalize observed reaction outcomes.
Quantitative Structure-Activity Relationship (QSAR) : By building computational models that correlate structural features of benzoisoxazole analogues with their biological activity, QSAR can guide the design of new compounds with enhanced potency and selectivity. nih.gov
Molecular Docking and Dynamics Simulations : These methods can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govmdpi.com This is crucial for structure-based drug design and understanding the molecular basis of a compound's activity. nih.gov
| Computational Method | Application for this compound | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction mechanism analysis, Reactivity prediction | Transition state energies, Electron density maps, Spectroscopic properties |
| Molecular Docking | Virtual screening, Binding mode prediction | Binding affinity scores, Identification of key interactions with a target protein |
| Molecular Dynamics (MD) | Simulation of ligand-protein complex stability | Conformational changes over time, Free energy of binding |
| QSAR | Predicting biological activity of new analogues | Correlation of physicochemical properties with activity, Guiding lead optimization |
Design and Synthesis of Chemically Complex Analogues with Tunable Properties
The core structure of this compound serves as an excellent starting point for the synthesis of more complex, three-dimensional molecules with precisely tailored properties. The goal is to move beyond simple substitutions and build intricate molecular architectures.
Strategies for creating advanced analogues include:
Bioisosteric Replacement : The benzoisoxazole core can be systematically replaced with other heterocyclic systems (e.g., benzimidazole, indazole) to fine-tune properties like solubility, metabolism, and target binding while maintaining key structural features. nih.gov
Introduction of Chiral Scaffolds : Attaching complex, chiral moieties to the core structure, for instance via the aldehyde group, can introduce stereochemical complexity. mdpi.com This is a proven strategy for enhancing binding affinity and selectivity for biological targets. mdpi.com
Scaffold Elaboration : Using cross-coupling reactions on a halogenated version of the benzoisoxazole core to append diverse functional groups and build larger, conjugated systems for applications in materials science, such as organic electronics.
By leveraging the aldehyde as a chemical handle and functionalizing the aromatic ring, this compound can be a foundational building block for a new generation of complex molecules with functions spanning from medicinal chemistry to materials science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Methylbenzo[d]isoxazole-6-carbaldehyde, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted precursors or Suzuki-Miyaura cross-coupling to introduce the aldehyde group. For example, brominated intermediates (e.g., 6-bromo derivatives) can undergo formylation using palladium-catalyzed reactions. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄). Purity is enhanced via column chromatography or recrystallization in ethanol/water mixtures .
Q. How is the aldehyde group in this compound characterized using spectroscopic techniques?
- Methodological Answer : The aldehyde proton (R–CHO) is identified via ¹H-NMR as a singlet near δ 9.8–10.2 ppm. IR spectroscopy confirms the C=O stretch at ~1700–1720 cm⁻¹. For unambiguous confirmation, derivatization with hydrazine reagents (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones, detectable via LC-MS or melting point analysis .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when scaling reactions from milligram to gram scales?
- Methodological Answer : Reaction optimization involves:
- Continuous flow reactors : Ensures consistent mixing and heat transfer, reducing side reactions during formylation .
- DoE (Design of Experiments) : Evaluates interactions between variables (e.g., catalyst concentration, temperature). For example, a central composite design can identify optimal Pd catalyst loading (0.5–2 mol%) and reaction time (6–12 hours) .
- In-line monitoring : Uses FTIR or Raman spectroscopy to track reaction progress in real time .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT calculations : Compare predicted activation energies (e.g., for aldol additions) with experimental kinetic data. Discrepancies may arise from solvent effects or transition-state stabilization not modeled in silico.
- Isotopic labeling : Use deuterated aldehydes to study kinetic isotope effects, distinguishing between rate-determining steps (e.g., C–H bond cleavage vs. nucleophilic attack) .
- Controlled environment studies : Perform reactions under inert atmospheres to rule out oxidation byproducts interfering with product analysis .
Q. How does the electronic environment of the isoxazole ring in this compound influence its regioselectivity in cross-coupling reactions?
- Methodological Answer : The methyl group at position 3 induces electron-donating effects, directing electrophilic substitution to the para position (C-6). In Suzuki couplings, steric hindrance from the methyl group favors coupling at the less hindered aldehyde-bearing carbon. Regioselectivity is validated using NOESY NMR to confirm spatial arrangements of substituents .
Q. What experimental approaches are recommended to assess the potential of this compound as a precursor in antibacterial agent development?
- Methodological Answer :
- MIC assays : Test against Gram-positive (e.g., MRSA) and Gram-negative strains (e.g., E. coli) to determine minimum inhibitory concentrations. Compare with derivatives lacking the aldehyde group to identify pharmacophore contributions .
- Target engagement studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to bacterial targets (e.g., FtsZ GTPase). IC₅₀ values below 1 μM indicate high potency .
- Mechanistic studies : Evaluate disruption of bacterial cell division via fluorescence microscopy (e.g., GFP-tagged FtsZ polymerization assays) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound during storage?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Compare with literature TGA/DSC data to identify decomposition thresholds (e.g., >150°C) .
- Protective measures : Use amber vials under nitrogen to prevent oxidation. Add stabilizers (e.g., BHT at 0.01% w/w) if aldehyde dimerization is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

